molecular formula C17H19N3O3 B4553059 N-[2-(4-methoxyphenyl)ethyl]-N'-(3-pyridinylmethyl)ethanediamide

N-[2-(4-methoxyphenyl)ethyl]-N'-(3-pyridinylmethyl)ethanediamide

Cat. No.: B4553059
M. Wt: 313.35 g/mol
InChI Key: CNDRVMYDCCGJNJ-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-N'-(3-pyridinylmethyl)ethanediamide is a useful research compound. Its molecular formula is C17H19N3O3 and its molecular weight is 313.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.14264148 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of related compounds involves intricate chemical processes that highlight the versatility and reactivity of the methoxyphenyl and pyridinylmethyl groups. For example, the preparation and investigation of methoxychlor derivatives reveal the chemical transformations and properties of methoxyphenyl compounds. These studies are foundational in understanding the behavior of similar compounds in various conditions and their potential applications in scientific research (Baarschers & Vukmanich, 1986).

Catalytic Applications

Compounds with methoxyphenyl and pyridinylmethyl groups have been explored for their catalytic properties. For instance, palladium complexes with aryl sulfonate phosphine ligands, including methoxyphenyl groups, have been studied for the copolymerization of acrylates with ethene. These findings suggest potential applications in polymer synthesis, offering insights into the development of new catalytic systems for industrial applications (Skupov et al., 2007).

Material Science and Polymer Chemistry

The research also extends into material science, where derivatives of methoxyphenyl compounds are utilized in the synthesis of novel materials. For example, the development of conjugated polyelectrolytes for electron transport layers in solar cells demonstrates the utility of these compounds in enhancing the efficiency of photovoltaic devices. This research contributes to the ongoing development of more efficient and sustainable energy sources (Hu et al., 2015).

Analytical Chemistry

In analytical chemistry, compounds with methoxyphenyl groups have been utilized as intermediates in the synthesis of complex molecules. For instance, the study of X-ray powder diffraction data for certain compounds provides valuable information for the structural analysis of complex molecules. This research aids in the development of new analytical techniques and the synthesis of pharmaceuticals (Wang et al., 2017).

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-N'-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-23-15-6-4-13(5-7-15)8-10-19-16(21)17(22)20-12-14-3-2-9-18-11-14/h2-7,9,11H,8,10,12H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDRVMYDCCGJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.